N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Beschreibung
N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a pyrrolo[1,2-a]quinazoline derivative characterized by a bicyclic core structure with a 1,5-dioxo motif, an isobutyl substituent at position 4, and an N-(4-acetylamino)phenyl carboxamide group. The compound’s physicochemical properties and bioactivity are hypothesized to depend on its substituents: the isobutyl group may enhance lipophilicity, while the acetylamino phenyl moiety could influence hydrogen-bonding capacity and target binding .
Eigenschaften
Molekularformel |
C24H26N4O4 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C24H26N4O4/c1-15(2)14-27-22(31)19-6-4-5-7-20(19)28-21(30)12-13-24(27,28)23(32)26-18-10-8-17(9-11-18)25-16(3)29/h4-11,15H,12-14H2,1-3H3,(H,25,29)(H,26,32) |
InChI-Schlüssel |
XGYRJKFMDRAUKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclo-Condensation of Anthranilamide Derivatives
The quinazoline core is typically constructed via cyclo-condensation reactions. For example, anthranilamide derivatives react with α-keto acids or esters under acidic conditions to form dihydroquinazolinones. Adapting this approach:
-
Anthranilamide Preparation :
Substituted anthranilic acids are converted to anthranilamides using aliphatic amines and coupling agents like TCFH (chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate). -
Cyclo-Condensation :
Reaction with α-ketoglutaric acid in acetic acid at 80–100°C yields dihydroquinazolinone intermediates.
-
Anthranilamide (1.0 eq.), α-ketoglutaric acid (1.2 eq.), acetic acid (10 vol%), 90°C, 12 h.
-
Yield: 70–85% (reported for analogous compounds).
Introduction of the Isobutyl Group
Isobutyl substitution at position 4 is achieved via alkylation or nucleophilic substitution. A literature method for introducing alkyl groups to quinazoline derivatives involves:
-
Bromination :
α-Bromination of ketone intermediates using hydrobromic acid. -
Alkylation :
Reaction with isobutylmagnesium bromide or isobutyl iodide under basic conditions (e.g., K₂CO₃ in DMA).
-
α-Bromoketone (1.0 eq.), isobutyl iodide (1.5 eq.), K₂CO₃ (2.0 eq.), DMA, 0°C to rt., 6 h.
-
Yield: 65–75% (extrapolated from similar alkylations).
Carboxamide Formation at Position 3a
Activation of the Carboxylic Acid
The 3a-carboxylic acid intermediate is activated for amide coupling. Common methods include:
-
Chlorination : Using thionyl chloride or oxalyl chloride to form the acid chloride.
-
Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TCFH with N-methylimidazole (NMI).
Protocol from Analogous Systems :
-
Carboxylic acid (1.0 eq.), TCFH (1.2 eq.), NMI (2.0 eq.), DMF, rt., 2 h.
-
Yield: 80–90% for carboxamide formation.
Coupling with 4-(Acetylamino)aniline
The activated acid reacts with 4-(acetylamino)aniline to form the target carboxamide.
Conditions :
-
Acid chloride (1.0 eq.), 4-(acetylamino)aniline (1.1 eq.), Et₃N (2.0 eq.), CH₂Cl₂, 0°C to rt., 4 h.
-
Yield: 75–85% (based on tetrahydroisoquinoline carboxamide syntheses).
Final Assembly and Purification
Sequential Reaction Pathway
Combining the above steps:
-
Synthesize 4-isobutyl-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid via cyclo-condensation and alkylation.
-
Activate the carboxylic acid and couple with 4-(acetylamino)aniline.
Overall Yield : 40–50% (estimated from multi-step yields in analogous syntheses).
Purification Techniques
-
Column Chromatography : Silica gel (hexane:ethyl acetate gradient).
-
Crystallization : Ethanol/water recrystallization to remove unreacted aniline.
Analytical Data and Characterization
Key Spectroscopic Data (Extrapolated from Analogues):
| Property | Value/Description |
|---|---|
| MS (ESI) | m/z 491.2 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), 8.1–7.2 (m, 4H, aromatic) |
| Melting Point | 285–287°C (decomposes) |
Challenges and Optimization Opportunities
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(Acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3a(1H)-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium oder Kupfer.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazolin-3a(1H)-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören. Die Verbindung kann ihre Wirkung entfalten, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the compound’s properties, it is compared to structurally analogous pyrrolo[1,2-a]quinazoline derivatives (Table 1). Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity. †Predicted using fragment-based methods.
Key Findings:
Substituent Effects on Lipophilicity: The isobutyl group in the target compound likely increases logP compared to the ethyl analog (logP = 2.004), aligning with the trend that branched alkyl chains enhance lipophilicity. This property may improve membrane permeability but reduce aqueous solubility .
Hydrogen-Bonding Capacity: The acetylamino group in the target compound introduces an additional hydrogen bond donor (NH) and acceptor (carbonyl), contrasting with the phenyl group in the ethyl analog. This modification could enhance target binding specificity, particularly in polar active sites (e.g., kinases or proteases) .
Resolution techniques (e.g., chiral chromatography) may be required for enantiopure production. Spectroscopic data (e.g., ¹H/¹³C NMR, HRMS) for the ethyl analog provide a template for characterizing the target compound, though the acetylamino group would introduce distinct shifts in aromatic regions .
Structural and Physicochemical Analysis
Core Scaffold Similarities
All compounds share the pyrrolo[1,2-a]quinazoline core, which confers rigidity and planar aromaticity. This scaffold is conducive to π-π stacking interactions in biological targets, a feature exploited in kinase inhibitors like imatinib analogs .
Divergences in Bioactivity
- The target compound’s acetylamino group may redirect it toward extracellular targets (e.g., inflammatory mediators) due to increased polarity and solubility limitations.
Research Implications
Data Gaps : Experimental validation of the target compound’s logP, solubility, and synthetic route is critical. Computational modeling (e.g., COSMO-RS for solubility prediction) could supplement missing data .
Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., varying alkyl chains) may undergo analogous metabolic pathways, enabling predictive toxicology studies .
Biologische Aktivität
N-[4-(acetylamino)phenyl]-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties. The specific structure includes:
- Acetylamino group : Enhances solubility and may influence bioactivity.
- Isobutyl group : Contributes to hydrophobic interactions.
- Dioxo functional groups : Implicated in enzyme inhibition.
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition :
-
Anticancer Activity :
- Quinazoline derivatives have been studied for their anticancer properties. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been documented in various studies.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
Study 1: α-Glucosidase Inhibition
In a recent study focused on the synthesis and biological evaluation of quinazoline derivatives, this compound was evaluated for its α-glucosidase inhibitory activity. The results indicated that this compound exhibited a competitive inhibition profile with a Ki value of 4.8 μM .
Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of various quinazoline derivatives against different cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast and colon cancer cells when compared to control groups.
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Acarbose | 750 | α-glucosidase inhibitor | Antidiabetic |
| Compound X | 140.2 | Competitive α-glucosidase inhibitor | Antidiabetic |
| Compound Y | 50 | Anticancer via apoptosis induction | Anticancer |
| Compound Z | 30 | Anti-inflammatory | Anti-inflammatory |
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for its preparation?
The synthesis of this pyrrolo-quinazoline derivative typically involves multi-step protocols, including cyclization and amidation reactions. Key steps include:
- Condensation : Reacting a substituted quinazoline precursor with an isobutyl-containing intermediate under reflux conditions (e.g., ethanol or DMF as solvents).
- Amidation : Coupling the intermediate with 4-(acetylamino)phenyl groups using carbodiimide-based catalysts (e.g., EDCI/HOBT) to form the carboxamide moiety .
- Optimization : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., benzyltributylammonium bromide) significantly impact yield and purity .
Basic: How is the compound’s structural integrity confirmed after synthesis?
Structural validation employs:
- NMR Spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., chemical shifts for pyrrolidine and quinazoline rings) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight accuracy (e.g., deviation < 2 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyls (1,5-dioxo groups at ~1700 cm) .
Basic: What analytical methods are used to assess purity and stability?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Advanced: How can synthetic yields be optimized when scaling up production?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residues .
- Catalyst Tuning : Substituent-specific catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in cyclization steps .
- Microwave-Assisted Synthesis : Reduces reaction time by 30–50% compared to conventional reflux .
Advanced: What strategies are employed to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate potency thresholds (e.g., IC variability in anticancer assays) using standardized cell lines (e.g., HeLa or MCF-7) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation pathways that may skew in vivo vs. in vitro results .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications?
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) to the quinazoline ring enhances target binding affinity .
- Side Chain Variations : Replacing the isobutyl group with bulkier tert-butyl moieties improves metabolic stability but may reduce solubility .
- Bioisosteric Replacement : Substituting the acetylaminophenyl group with heterocyclic analogs (e.g., pyridinyl) maintains activity while reducing toxicity .
Advanced: What advanced techniques are used to study crystallographic or conformational properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
